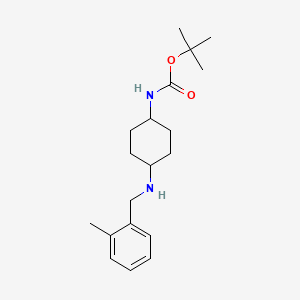
tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate is a useful research compound. Its molecular formula is C19H30N2O2 and its molecular weight is 318.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{22}N_{2}O_{2}, with a molecular weight of approximately 262.35 g/mol. The compound features a cyclohexyl ring substituted with a tert-butyl group and an amino moiety, which contributes to its biological activity.
Research indicates that compounds similar to tert-butyl carbamates can interact with various biological targets, including receptors and enzymes. Specifically, the amino group in the structure may facilitate binding to neurotransmitter receptors or enzymes involved in metabolic pathways.
Pharmacological Effects
- Antidepressant Activity : Some studies have suggested that carbamate derivatives exhibit antidepressant-like effects in animal models. These effects may be linked to modulation of serotonin and norepinephrine levels in the brain.
- Analgesic Properties : Compounds with similar structures have shown potential as analgesics, possibly through interactions with opioid receptors or by inhibiting pain pathways.
- Anti-inflammatory Effects : The presence of the tert-butyl group may enhance the lipophilicity of the compound, allowing for better penetration into tissues and potentially leading to anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the amino or carbamate positions can significantly influence receptor affinity and selectivity. For instance, introducing different alkyl or aryl groups can enhance potency or alter selectivity for specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Increasing alkyl chain length | Enhanced lipophilicity and receptor binding |
| Aromatic substitutions | Improved interaction with neurotransmitter receptors |
| Altering functional groups | Changes in pharmacokinetic properties |
Case Studies
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry investigated various carbamate derivatives, revealing that specific structural features were essential for antidepressant efficacy. The study highlighted that compounds with bulky substituents like tert-butyl exhibited enhanced activity due to better receptor fit and reduced metabolic degradation .
- Pain Management Research : Another research effort focused on evaluating the analgesic properties of similar compounds in chronic pain models. The findings suggested that modifications leading to increased binding affinity at opioid receptors resulted in significant pain relief in tested subjects .
- Inflammation Model Studies : In studies assessing anti-inflammatory effects, compounds structurally related to tert-butyl carbamates demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-methylphenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14-7-5-6-8-15(14)13-20-16-9-11-17(12-10-16)21-18(22)23-19(2,3)4/h5-8,16-17,20H,9-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOJHPCDMYQAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














